Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride
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Overview
Description
Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride is a synthetic compound related to moxifloxacin, a fluoroquinolone antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used as a reference standard in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride involves multiple steps, starting from readily available precursors. The key steps include:
Cyclopropylation: Introduction of the cyclopropyl group to the quinoline core.
Fluorination: Addition of the fluorine atom at the 8th position.
Methoxylation: Introduction of the methoxy group at the 6th position.
Pyrrolopyridine Formation: Construction of the octahydro-pyrrolo[3,4-b]pyridine moiety.
Carboxylation: Addition of the carboxylic acid group at the 3rd position.
Dihydrochloride Formation: Conversion to the dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the quinoline ring.
Substitution: Halogenation or alkylation at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical methods development and validation.
Biology: Studying the interaction of fluoroquinolones with bacterial enzymes.
Medicine: Researching the efficacy and safety of fluoroquinolone antibiotics.
Industry: Quality control and assurance in pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: A widely used fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Ciprofloxacin: A commonly used fluoroquinolone for various bacterial infections.
Uniqueness
Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones .
Properties
Molecular Formula |
C21H26Cl2FN3O4 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C21H24FN3O4.2ClH/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24;;/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28);2*1H/t11-,15+;;/m0../s1 |
InChI Key |
LSWBAKIIPIIDJK-IPHAQSOGSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@@H]5CCCN[C@@H]5C4.Cl.Cl |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4.Cl.Cl |
Origin of Product |
United States |
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